molecular formula C22H24ClN3OS B4764234 3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole

3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole

Cat. No.: B4764234
M. Wt: 414.0 g/mol
InChI Key: XSPRWYPFSONVRY-UHFFFAOYSA-N
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Description

3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorobenzyl group, a cyclopentyloxyphenyl group, and an ethyl group

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-(4-cyclopentyloxyphenyl)-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3OS/c1-2-26-21(16-11-13-19(14-12-16)27-18-8-4-5-9-18)24-25-22(26)28-15-17-7-3-6-10-20(17)23/h3,6-7,10-14,18H,2,4-5,8-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPRWYPFSONVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=C(C=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the triazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the cyclopentyloxyphenyl group: This can be done through a nucleophilic substitution reaction using 4-(cyclopentyloxy)phenyl bromide.

    Addition of the ethyl group: The final step involves the alkylation of the triazole derivative with ethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The chlorobenzyl and cyclopentyloxyphenyl groups can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole
  • 2-[(2-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole is unique due to the presence of the cyclopentyloxyphenyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole

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